1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-(2-oxopropyl)-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h3-7,18H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGQWNWZTRSKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be synthesized through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions . Additionally, a novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described .
Industrial Production Methods: Industrial production methods for 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature leads to an interesting o-arylated product of 1,3-cyclohexandione .
Common Reagents and Conditions: Common reagents used in the reactions of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one include acetic acid, hydrochloric acid, aryne precursors, and 1,3-cyclodione . Reaction conditions often involve reflux, metal-free environments, and mild conditions for specific transformations .
Major Products Formed: The major products formed from the reactions of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one include various substituted indolin-2-ones and o-arylated products .
Scientific Research Applications
1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications. It has been identified as an inhibitor of nitric oxide production, demonstrating significant inhibitory activity in murine macrophage cells subjected to lipopolysaccharide stimulation . This compound’s ability to inhibit nitric oxide production makes it a potential candidate for research in immunology and inflammation-related studies.
In addition, indole derivatives, including 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one, have shown various biologically vital properties, such as anti-cancer, anti-microbial, and anti-inflammatory activities . These properties make this compound valuable for research in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves the inhibition of nitric oxide production. This compound targets the nitric oxide synthesis pathway, reducing the production of nitric oxide in stimulated macrophage cells . The exact molecular targets and pathways involved in this inhibition are still under investigation, but the compound’s ability to modulate nitric oxide levels suggests its potential use in treating inflammatory and immune-related conditions.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Selected Indolin-2-one Derivatives
Key Observations :
- For example, 1-allyl derivatives exhibit higher molecular weights and altered solubility profiles .
- C3 Functionalization : The hydroxy and 2-oxopropyl groups in the target compound contrast with the α,β-unsaturated carbonyl (Michael acceptor) in 3-(2-oxopropylidene) analogs (e.g., supercinnamaldehyde derivatives). This difference impacts reactivity: Michael acceptors exhibit stronger electrophilic character, enabling interactions with cellular thiols (e.g., thioredoxin reductase) .
Biological Activity
1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound that belongs to the indolinone family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.
Overview of Biological Activity
The primary biological activity of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is its inhibition of nitric oxide (NO) production in murine macrophage cells. This compound has demonstrated significant inhibitory effects in various experimental setups, particularly under conditions that stimulate NO production, such as lipopolysaccharide (LPS) stimulation.
1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one acts by inhibiting the enzyme responsible for NO synthesis, which is crucial in various physiological processes including vasodilation and immune response. The compound's inhibitory activity has been quantitatively assessed, revealing an IC50 value of 34 µM for NO production in stimulated macrophages .
Chemical Structure
The chemical structure of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be represented as follows:
This structure contributes to its biological activity through interactions at the molecular level.
Cellular Effects
The compound has been shown to exert its effects primarily through its interaction with cellular signaling pathways involved in inflammation and immune responses. The inhibition of NO production can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To better understand the efficacy and potential applications of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one, it can be compared with other related compounds within the indolinone class:
| Compound Name | Mechanism of Action | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one | Inhibits NO production | 34 | Anti-inflammatory |
| 3-Hydroxyindolin-2-one | Antimicrobial and antitumor | Varies | Broad-spectrum anti-cancer properties |
| 3-Hydroxy-2-oxindoles | Antioxidant properties | Varies | Neuroprotective effects |
Case Studies and Research Findings
Several studies have highlighted the biological significance of indolinone derivatives, including 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one:
- Inhibition Studies : Research demonstrated that this compound significantly reduces NO production in macrophages activated by LPS, showcasing its potential as an anti-inflammatory agent .
- Metabolic Studies : A study identified this compound as a metabolite produced by Enterocloster strain when cultured anaerobically, linking gut microbiota to its bioactive properties .
- Structure Activity Relationship (SAR) : Further investigations into similar compounds have revealed that modifications to the indolinone structure can enhance or diminish biological activity, providing insights into optimizing drug design for therapeutic use against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
